(Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(Z)-3-(2-butoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, a butoxyphenyl group, and a pyridinylmethylene moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-butoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the pyrazole intermediate.
Formation of the Carbohydrazide: The carbohydrazide moiety is typically formed by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with Pyridin-3-ylmethylene: The final step involves the condensation of the carbohydrazide with pyridin-3-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the molecule, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-butoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, antimicrobial agent, or anti-inflammatory compound. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease processes. Studies may explore its efficacy in treating conditions like cancer, infections, or inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and potential biological activities make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(2-butoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-butoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(2-butoxyphenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(2-butoxyphenyl)-N’-(quinolin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, (Z)-3-(2-butoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide may exhibit unique biological activities due to the specific positioning of the pyridinylmethylene group. This positioning can influence the compound’s binding affinity and specificity for certain biological targets, potentially leading to distinct therapeutic effects.
Properties
IUPAC Name |
3-(2-butoxyphenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-2-3-11-27-19-9-5-4-8-16(19)17-12-18(24-23-17)20(26)25-22-14-15-7-6-10-21-13-15/h4-10,12-14H,2-3,11H2,1H3,(H,23,24)(H,25,26)/b22-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNACTQKCYVZCQO-HMAPJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C\C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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